molecular formula C8H8O3S B1356647 2-Hydroxy-4-(methylsulfanyl)benzoic acid CAS No. 67127-67-7

2-Hydroxy-4-(methylsulfanyl)benzoic acid

Cat. No.: B1356647
CAS No.: 67127-67-7
M. Wt: 184.21 g/mol
InChI Key: DTLRWJMFYFRILZ-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(methylsulfanyl)benzoic acid is an organic compound with the molecular formula C8H8O3S It is characterized by the presence of a hydroxyl group (-OH) and a methylsulfanyl group (-SCH3) attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-(methylsulfanyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 4-methyl-3-nitrobenzenesulfonic acid with 2-methyl-5-nitrophenol. This method yields the target compound in moderate yields (17% and 37%) depending on the specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis typically involves multi-step processes that require careful control of reaction conditions to ensure high purity and yield. The use of readily available starting materials and efficient reaction pathways is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-(methylsulfanyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides and sulfones.

    Substitution: Alkylated derivatives.

    Esterification: Esters of this compound.

Scientific Research Applications

2-Hydroxy-4-(methylsulfanyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-(methylsulfanyl)benzoic acid involves its interaction with specific molecular targets. For instance, in the synthesis of cardiotonic drugs, the compound undergoes cyclization and oxidation reactions to form active pharmaceutical ingredients. These reactions involve the formation of new chemical bonds and the modification of functional groups, which ultimately lead to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-(methylsulfanyl)benzoic acid: Similar structure but with a methoxy group instead of a hydroxyl group.

    2-Hydroxy-4-methoxybenzoic acid: Similar structure but with a methoxy group instead of a methylsulfanyl group.

Uniqueness

2-Hydroxy-4-(methylsulfanyl)benzoic acid is unique due to the presence of both hydroxyl and methylsulfanyl groups on the benzoic acid core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies .

Properties

IUPAC Name

2-hydroxy-4-methylsulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3S/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4,9H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLRWJMFYFRILZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20541182
Record name 2-Hydroxy-4-(methylsulfanyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20541182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67127-67-7
Record name 2-Hydroxy-4-(methylsulfanyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20541182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Methoxy-4-(methylthio)benzoic acid (1.002 g, 5.05 mmol) was dissolved in dichloromethane (18 mL). The solution was cooled to −65° C. in a dry ice/chloroform bath. A dichloromethane solution of boron tribromide (5.4 mL, 5.4 mmol) was then added slowly. After 3 hours, the reaction was quenched with water (5 mL) and 1 N HCl (10 mL). After stirring for 10 minutes, the reaction was extracted with dichloromethane (100 mL). The organic layer was washed with 1 N HCl (10 mL) and then dried over magnesium sulfate, filtered, and concentrated to give the pure product as a pale yellow solid (866 mg, 4.70 mmol, 93%).
Quantity
1.002 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
93%

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